Methanedisulfonamide

Description

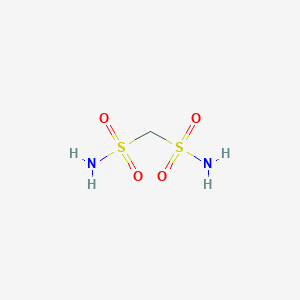

Methanedisulfonamide, also referred to as methionamide, is a sulfonamide derivative characterized by two sulfonamide (-SO₂NH₂) groups attached to a central methane carbon. Its structure is defined by the formula CH₂(SO₂NH₂)₂. Evidence from recent studies highlights its synthesis via condensation reactions involving methanesulfonyl chloride and amines, though it notably failed to cyclize into barbituric acid analogs under tested conditions . This property distinguishes it from other sulfonamide derivatives that successfully form cyclic structures. This compound’s hydrolysis yields carbon dioxide and quantitative amounts of sulfonamides, with molecular weights and neutral equivalents aligning closely with theoretical values .

Properties

CAS No. |

183996-57-8 |

|---|---|

Molecular Formula |

CH6N2O4S2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

methanedisulfonamide |

InChI |

InChI=1S/CH6N2O4S2/c2-8(4,5)1-9(3,6)7/h1H2,(H2,2,4,5)(H2,3,6,7) |

InChI Key |

GLHHEOGXHDJORJ-UHFFFAOYSA-N |

Canonical SMILES |

C(S(=O)(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanedisulfonamide can be synthesized through several methods. One common approach involves the reaction of methane with sulfur trioxide and ammonia, leading to the formation of methanesulfonamide, which can then be further reacted with sulfur trioxide to yield this compound . Another method involves the oxidation of methanesulfonamide using strong oxidizing agents such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods: In industrial settings, this compound is typically produced through the continuous reaction of methane with sulfur trioxide in the presence of a catalyst. This process is followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methanedisulfonamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form methanesulfonamide.

Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Methanesulfonamide.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Methanedisulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonic acids.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its antibacterial properties and potential use in drug development.

Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

Methanedisulfonamide exerts its effects through several mechanisms:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.

Molecular Targets: Targets include enzymes involved in metabolic pathways and bacterial cell wall synthesis.

Pathways Involved: this compound can interfere with the synthesis of folic acid in bacteria, leading to their inhibition.

Comparison with Similar Compounds

Methanedisulfonamide vs. Methanesulfonamide Derivatives

- N,N-Dimethylmethanesulfonamide (CAS 918-05-8): This derivative features dimethylamine substituents on the sulfonamide nitrogen. Unlike this compound, it lacks a second sulfonamide group, resulting in reduced steric hindrance and altered reactivity. It is utilized as a solvent or intermediate in organic synthesis, with distinct safety profiles (e.g., 100% concentration in commercial preparations) .

- Its molecular formula (C₈H₁₀ClNO₂S) and molar mass (243.7 g/mol) contrast with this compound’s simpler aliphatic structure .

This compound vs. Sulfonylurea Herbicides

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () contain sulfonamide moieties linked to triazine rings and aromatic esters. These act as acetolactate synthase inhibitors in herbicides, a mechanism absent in this compound due to its lack of ester or triazine functional groups .

Complex Methanesulfonamide Derivatives

- CAS 176447-94-2 (C₁₈H₂₅N₃O₅S₂): A bis-sulfonamide with extended aromatic and ethylamino substituents, used as a drug intermediate (e.g., N-desmethyldofetilide).

Physicochemical and Reactivity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.